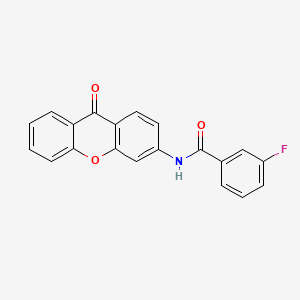

3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

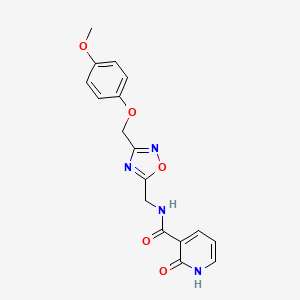

“3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound with the molecular formula C20H12FNO3. Its average mass is 333.313 Da and its monoisotopic mass is 333.080109 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a xanthone core, which is a tricyclic molecule that accommodates a vast variety of substituents at different positions . This compound has a fluorine atom attached to the benzamide part of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 429.7±24.0 °C at 760 mmHg, and a flash point of 152.8±23.0 °C. It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications

Fluorescent Sensor for Cysteine Detection

A hybrid xanthene fluorophore-based fluorescent sensor was designed for the selective detection of cysteine, illustrating the practical value of xanthene derivatives in living tissue analysis. This sensor demonstrated excellent selectivity for cysteine, with the ability to detect it in human breast adenocarcinoma cells, showcasing the potential for rapid, convenient, and selective cysteine detection in biological systems (Peng et al., 2020).

Histone Deacetylase Inhibition for Antitumor Activity

A study on synthetic benzamide derivatives, including compounds structurally similar to 3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide, found that they inhibit histone deacetylase (HDA), suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents. This inhibition leads to the hyperacetylation of nuclear histones in tumor cell lines and presents a promising antitumor efficacy in vivo (Saito et al., 1999).

Development of Novel Fluorescence Probes

Research into fluorescein derivatives for detecting reactive oxygen species (ROS) and differentiating specific species highlights the potential of xanthene-based compounds as functional fluorescence probes. These studies contribute to our understanding of ROS roles in biological systems and offer tools for chemical applications (Setsukinai et al., 2003).

Future Directions

The future directions for “3-fluoro-N-(9-oxo-9H-xanthen-3-yl)benzamide” and other xanthone derivatives could involve further investigations to improve their potential clinical outcomes. This could include more in-depth studies on their synthesis, mechanism of action, and potential applications in medicine .

Properties

IUPAC Name |

3-fluoro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FNO3/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-16-18(11-14)25-17-7-2-1-6-15(17)19(16)23/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMAJHNOIMCWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3015044.png)

![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)

![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3015047.png)

![3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B3015054.png)

![ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B3015056.png)

![N-(2,5-dichlorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3015061.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3015062.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B3015065.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B3015066.png)